Betaine monohydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Betaine monohydrate can be synthesized through several methods. One common method involves the reaction of glycine with trimethylamine, followed by oxidation . Another method includes the methylation of glycine using methyl iodide in the presence of a base .

Industrial Production Methods

Industrially, betaine is often extracted from sugar beet molasses, a byproduct of sugar production. The extraction process involves the use of ion-exchange chromatography to isolate and purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Betaine monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dimethylglycine.

Reduction: Under certain conditions, it can be reduced to form trimethylamine.

Substitution: It can participate in substitution reactions where the hydroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halides and acids can be used as reagents for substitution reactions.

Major Products Formed

Oxidation: Dimethylglycine.

Reduction: Trimethylamine.

Substitution: Depending on the substituent, various quaternary ammonium compounds can be formed.

Applications De Recherche Scientifique

Liver Health

Betaine monohydrate is extensively studied for its hepatoprotective properties. Research indicates that it can prevent the development of alcoholic liver disease (ALD) and nonalcoholic fatty liver disease (NAFLD). In animal models, betaine supplementation has shown to:

- Reduce hepatic fat accumulation : Studies on male Wistar rats and C57BL/6 mice demonstrated that betaine significantly lowers liver fat levels and improves insulin sensitivity by enhancing the activation of insulin signaling pathways .

- Mitigate liver inflammation : Betaine administration has been linked to decreased expression of pro-inflammatory markers in the liver, thus preserving liver function .

Athletic Performance

Betaine is also recognized for its potential benefits in enhancing athletic performance. A study involving trained men showed that short-term betaine supplementation (2.5 to 3 g/day) resulted in:

- Improved muscle endurance : Participants exhibited lower blood lactate levels post-exercise and enhanced testosterone levels compared to placebo .

- Reduced post-exercise cortisol : This suggests a potential role in recovery from intense physical activity .

Animal Nutrition

This compound is utilized as a feed additive in livestock to improve growth performance and feed efficiency. Research highlights include:

- Enhanced growth rates : Studies indicate that betaine supplementation can lead to improved weight gain in poultry and swine by enhancing nutrient absorption and utilization .

- Stress mitigation : Betaine acts as an osmoprotectant, helping animals cope with environmental stressors such as heat and high-density housing conditions .

Microbial Fermentation

In biotechnology, betaine serves as a critical component in microbial fermentation processes:

- Stress protection for microbes : Betaine enhances the growth and productivity of various microbial strains used in the fermentation of compounds like ethanol and lysine by protecting them from osmotic stress .

- Methyl group donor : It plays a vital role in methylation reactions within microbial metabolism, facilitating the biosynthesis of complex compounds .

Physicochemical Properties

The physicochemical characteristics of this compound contribute to its functionality across applications:

- Solubility and stability : Betaine is highly soluble in water, which enhances its bioavailability for biological applications.

- Osmolyte properties : It helps maintain cellular osmotic balance, making it valuable in both health and agricultural contexts .

Case Studies

Mécanisme D'action

Betaine monohydrate exerts its effects through several mechanisms:

Osmoprotection: It helps cells maintain their water balance by acting as an osmoprotectant.

Methyl Donor: It serves as a methyl donor in various biochemical reactions, including the methylation of homocysteine to form methionine.

Metabolic Pathways: It is involved in the metabolism of amino acids and lipids, contributing to overall cellular function.

Comparaison Avec Des Composés Similaires

Betaine monohydrate is unique compared to other similar compounds due to its dual role as an osmoprotectant and a methyl donor. Similar compounds include:

Activité Biologique

Osmolyte Function

Betaine serves as an important organic osmolyte, helping maintain cellular volume and protect against osmotic stress .

-

In Kupffer cells (liver macrophages), betaine:

- Prevents hyperosmolarity-induced suppression of tumor necrosis factor α release

- Inhibits induction of prostaglandin formation and cyclooxygenase 2 expression

- Modulates immune function

-

In red blood cells, betaine:

- Regulates membrane ATPases

- Protects against hypoosmotic stress

-

In skeletal muscle:

- Protects myosin ATPase from urea-induced structural changes

Methyl Donor Activity

Betaine acts as a methyl donor, converting homocysteine to methionine via the enzyme betaine-homocysteine methyltransferase (BHMT) .

- Organs expressing BHMT:

- Liver

- Kidneys

- White adipose tissue

- Intestine

This methylation activity has implications for various physiological processes and potential therapeutic applications.

Metabolic Effects

Research indicates that betaine supplementation may influence several metabolic parameters:

Homocysteine Regulation

Betaine supplementation has shown efficacy in reducing elevated homocysteine levels:

- Population: Patients with homocystinuria and chronic renal failure

- Mechanism: Conversion of homocysteine to methionine via BHMT

- Outcome: Decreased homocysteine levels and improved health outcomes

A cross-sectional analysis of 1477 women demonstrated an inverse association between total betaine intake and plasma homocysteine levels .

Muscle Function and Performance

Some studies suggest potential benefits of betaine supplementation on muscle function:

However, more research is needed to confirm these effects and determine optimal dosing strategies.

Hepatoprotective Effects

Animal studies have shown promising results regarding betaine's effects on liver health:

- In ApoE−/− mice and male C57BL/6 mice:

- In male Wistar rats:

Gastrointestinal Effects

Betaine has demonstrated positive effects on gastrointestinal function in animal models:

- In rats:

- In porcine epithelial cells, Caco-2 cells, and rat small intestinal cell line IEC-18:

Neurological Effects

Preliminary research in animal models suggests potential neuroprotective properties:

- In male C57BL/6 mice:

Respiratory Effects

Animal studies have indicated possible benefits for respiratory health:

Propriétés

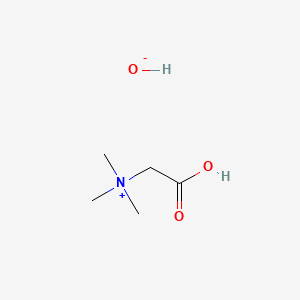

IUPAC Name |

carboxymethyl(trimethyl)azanium;hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZRLXNBGZBREL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)O.[OH-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Acros Organics MSDS] | |

| Record name | Betaine monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

590-47-6, 17146-86-0 | |

| Record name | Betaine monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betaine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (carboxymethyl)trimethylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.